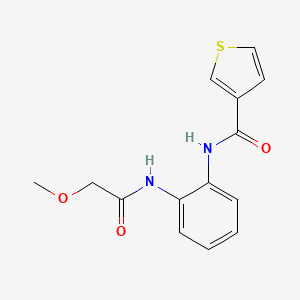

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(2-methoxyacetyl)amino]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-8-13(17)15-11-4-2-3-5-12(11)16-14(18)10-6-7-20-9-10/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSHYFJFHRNYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1NC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction between 2-aminophenylthiophene-3-carboxamide and methoxyacetyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis. Its mechanism of action involves inhibiting critical enzymes necessary for bacterial growth, which positions it as a potential drug candidate for treating infections.

- Anti-inflammatory Properties : Studies have shown that N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where reducing inflammation is crucial for patient management.

- Anticancer Potential : The compound has been investigated for its anticancer properties. It demonstrates cytotoxic effects on various cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms. The structure-activity relationship studies indicate that modifications to the thiophene moiety can enhance its efficacy against specific cancer types.

Material Science Applications

This compound is also explored in material science due to its unique electronic properties:

- Conductive Polymers : The compound can be incorporated into conductive polymer matrices, enhancing their electrical conductivity and thermal stability. This application is particularly valuable in the development of organic electronic devices.

- Sensors : Its sensitivity to environmental stimuli positions it as a candidate for sensor applications, particularly in detecting volatile organic compounds or changes in pH levels.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- A study demonstrated its ability to inhibit CTP synthetase, an enzyme critical for bacterial growth, showcasing its potential as an antibacterial agent.

- Another investigation focused on its anticancer activity, revealing that derivatives of this compound could selectively induce apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes like CTP synthetase, which is essential for the growth of Mycobacterium tuberculosis . The compound may also interact with other biological targets, such as kinases and receptors, to exert its effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide with similar compounds:

Key Observations :

Crystallographic and Computational Insights

- Crystal Packing : Compounds like those in form 2D networks via N–H···O/S hydrogen bonds, which could influence the target compound’s stability and crystallinity .

- Hirshfeld Surface Analysis : Used in to quantify intermolecular interactions; similar analyses for the target compound could reveal dominance of H-bonding or van der Waals forces .

Biological Activity

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivative family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The unique structural features of this compound, particularly the thiophene ring and the methoxyacetamido group, contribute to its pharmacological properties.

Structural Characteristics

The compound features a thiophene ring , which is a five-membered heterocyclic structure containing sulfur, and a carboxamide functional group . These structural elements are crucial for its biological activity:

| Structural Feature | Description |

|---|---|

| Thiophene Ring | Contributes to aromaticity and interaction with biological targets. |

| Carboxamide Group | Involved in hydrogen bonding and enzyme inhibition. |

| Methoxyacetamido Group | Enhances solubility and bioavailability. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit key enzymes essential for the growth of pathogens, including Mycobacterium tuberculosis. The compound's mechanism of action involves the inhibition of CTP synthetase , an enzyme critical for bacterial proliferation. This suggests its potential as a therapeutic agent against bacterial infections.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . Studies have indicated that thiophene derivatives can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. This activity is attributed to the ability of the carboxamide group to engage in hydrogen bonding with target proteins involved in inflammation.

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including Hep3B liver cancer cells . The compound's IC50 values indicate significant potency:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep3B | 5.46 | Tubulin binding, disrupting microtubule dynamics |

| MCF-7 | 12.58 | Inducing apoptosis through mitochondrial pathways |

Case Studies

- Study on Hep3B Cells : In a recent study, compounds similar to this compound were synthesized and tested against Hep3B cells. The most active derivatives exhibited IC50 values comparable to established anticancer drugs, indicating their potential as novel therapeutic agents .

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of thiophene derivatives, highlighting their effectiveness against resistant strains of bacteria. The study concluded that modifications in the thiophene structure could enhance antibacterial activity, paving the way for new antibiotic development.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide and its analogues?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Cyanoacetylation : Reacting a thiophene-3-carboxylate derivative with a reagent like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .

- Knoevenagel Condensation : Using substituted benzaldehydes in toluene with catalytic piperidine and acetic acid to generate C=C bonds via active methylene groups .

- Purification : Recrystallization with alcohols (e.g., methanol) to achieve high-purity yields (72–94%) .

Key Characterization Tools : IR (amide C=O stretching at ~1650 cm⁻¹), (methoxy protons at δ 3.3–3.5 ppm), and mass spectrometry for molecular ion confirmation .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer:

- X-ray Crystallography : Data collection using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding parameters (N–H···O, N–H···N) and dihedral angles (e.g., 58.75° between aromatic rings) are calculated .

- Stabilizing Interactions : Intramolecular S(6) and S(7) hydrogen-bonded ring motifs and intermolecular C–H···S/O interactions form 2D networks parallel to the bc plane .

- Validation : ORTEP-3 software generates thermal ellipsoid diagrams to visualize atomic displacement .

Advanced Research Questions

Q. What advanced assays are used to evaluate its bioactivity, such as inhibition of pathological protein aggregation?

Methodological Answer:

- Thioflavin T Fluorescence Assay : Incubate the compound with tau protein and heparin, then measure fluorescence intensity (ex/em: 440/490 nm) to quantify fibril formation inhibition .

- Filter Trap Assay : Trap tau aggregates on cellulose acetate membranes, stain with Congo red, and quantify via spectrophotometry to confirm anti-aggregation effects .

- Controls : Include known inhibitors (e.g., methylthioninium chloride) and validate with SDS-PAGE to rule out protein degradation artifacts .

Q. How do structural modifications (e.g., substituent variations) influence its pharmacological profile?

Methodological Answer:

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Multi-Assay Validation : Combine Thioflavin T (solution-phase) and filter trap (aggregate-specific) assays to cross-verify inhibition efficacy .

- Crystallographic Consistency : Compare hydrogen-bond geometries (e.g., N–H···O distances) with deposited CIF files to ensure structural integrity across batches .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends, mitigating batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.